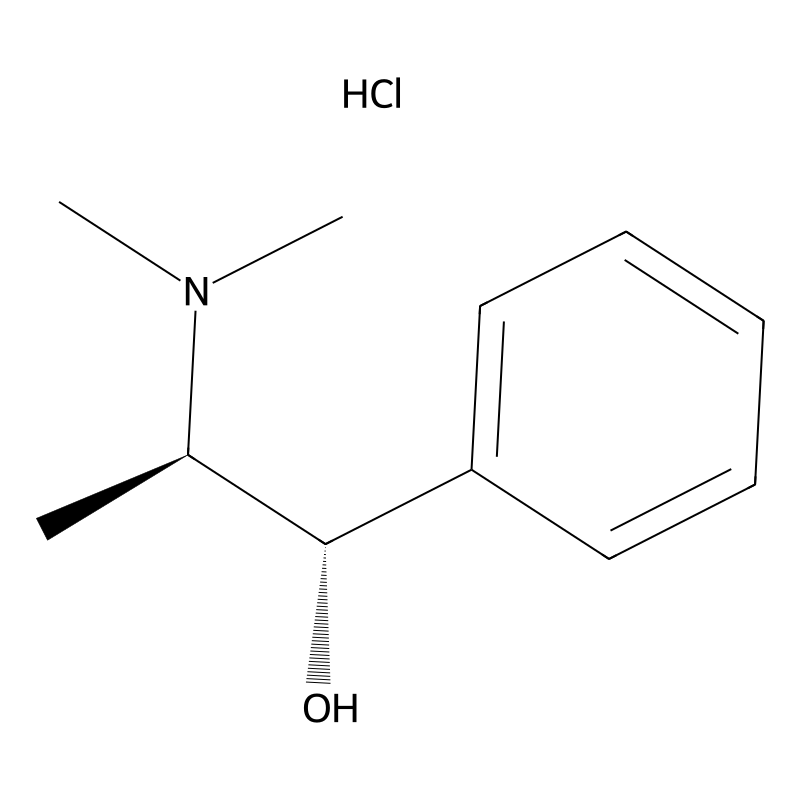(+)-Methylephedrine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(+)-Methylephedrine hydrochloride is a sympathomimetic compound derived from ephedrine, characterized by its bronchodilator and nasal decongestant properties. It belongs to the class of phenethylamines and is recognized for its ability to stimulate the sympathetic nervous system, mimicking the effects of catecholamines such as norepinephrine and epinephrine. The compound has various clinical applications, particularly in the treatment of respiratory conditions due to its ability to relax bronchial muscles and enhance airflow in the lungs .
The synthesis of (+)-methylephedrine hydrochloride typically involves the methylation of ephedrine hydrochloride. This can be achieved through a reaction with formaldehyde or formic acid, where ephedrine acts as the substrate. The methylation process results in the formation of methylephedrine, which can then be isolated as its hydrochloride salt. The reaction conditions can be optimized using catalysts such as lithium or sodium salts of formic acid, which significantly enhance the reaction rate and yield .
(+)-Methylephedrine exhibits significant biological activity primarily through its action as a bronchodilator. It stimulates both alpha and beta adrenergic receptors, leading to relaxation of bronchial smooth muscle and increased airflow. Additionally, it has been shown to have effects on the central nervous system by increasing dopamine transporter occupancy, which may contribute to its stimulant properties. The pharmacokinetics of methylephedrine indicate that it is metabolized into ephedrine and norephedrine, with a portion being excreted unchanged in urine .
The synthesis of (+)-methylephedrine hydrochloride can be accomplished using several methods:
- Methylation of Ephedrine: The most common method involves methylating ephedrine hydrochloride using formaldehyde or formic acid under acidic conditions, often utilizing catalysts to improve yield.
- Catalytic Methylation: Utilizing ammonium salts of formic acid as catalysts can expedite the reaction process, allowing for high yields and purity within a short reaction time (30-60 minutes) under controlled conditions .
- Recrystallization: After synthesis, recrystallization from water or acetone is often employed to purify the final product .
(+)-Methylephedrine hydrochloride is utilized in various medical formulations due to its therapeutic properties:
- Bronchodilator: Used in treating asthma and other respiratory conditions.
- Nasal Decongestant: Commonly found in over-the-counter cold medications.
- Sympathomimetic Agent: Employed in certain contexts for its stimulant effects on the central nervous system .
Research indicates that (+)-methylephedrine interacts with several neurotransmitter systems, primarily through adrenergic receptors. Its sympathomimetic effects can lead to increased heart rate and blood pressure when used in higher doses. Additionally, it may interact with other medications that affect the sympathetic nervous system, necessitating caution in polypharmacy situations. Studies have also highlighted potential abuse scenarios associated with methylephedrine-containing products, particularly in regions where such medications are available over-the-counter .
Several compounds share structural similarities with (+)-methylephedrine hydrochloride, each exhibiting unique properties:
| Compound Name | Structural Characteristics | Unique Properties |
|---|---|---|
| Ephedrine | Parent compound; lacks methyl group | Stronger stimulant effects; used for asthma |
| Pseudoephedrine | Stereoisomer; has a different configuration | Primarily used as a decongestant |
| Dimethylamphetamine | N,N-Dimethyl derivative | More potent CNS stimulant; associated with abuse |
| N-Ethylephedrine | Ethyl substitution on nitrogen | Less potent than methylephedrine |
| Cinnamedrine | Cinnamyl substitution | Used for similar therapeutic purposes |
The uniqueness of (+)-methylephedrine lies in its specific balance between sympathomimetic activity and bronchodilation, making it particularly effective for treating respiratory issues while minimizing central nervous system overstimulation compared to some analogues like dimethylamphetamine .








